molecular formula C20H22O3 B3045979 (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran CAS No. 117249-17-9

(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran

Cat. No.: B3045979
CAS No.: 117249-17-9
M. Wt: 310.4 g/mol
InChI Key: QNLJVGMVNHDIKM-VDGAXYAQSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran”, there are related studies that suggest the reaction could be subjected to kinetic control .


Molecular Structure Analysis

The molecular structure of a similar compound, “(2S,3S,4S,5S, Z)-2,3,5,6-tetrakis(benzyloxy)-4-hydroxyhexanal oxime”, has been studied . It’s important to note that the structure of the requested compound may differ.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available resources .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in the synthesis of various derivatives. For instance, Bade and Vedula (2015) described an efficient synthesis method for certain derivatives using a one-pot, two-step approach, highlighting the compound's utility in producing various chemical structures under mild conditions (Bade & Vedula, 2015).

Crystal Structure Analysis

  • The analysis of crystal structures of related compounds provides insights into the physical properties and potential applications of (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran. For example, a study by Zukerman-Schpector et al. (2015) examined the crystal structure of a similar compound, providing valuable data on molecular conformation and interactions (Zukerman-Schpector et al., 2015).

In Polymer and Copolymer Synthesis

  • The compound is also significant in the synthesis of polymers and copolymers. Han et al. (1990) synthesized an alternating copolymer using a related compound, demonstrating its utility in developing materials with potential biomedical applications (Han et al., 1990).

In Organic and Medicinal Chemistry

  • In organic and medicinal chemistry, derivatives of this compound have been explored for their potential biological activity. Studies have investigated its use in synthesizing compounds with potential antihypertensive or antitumor properties, as well as in creating novel chemical structures for various applications (Baker et al., 2005), (Maneesh & Chakraborty, 2018).

Properties

IUPAC Name

(2S,3S,4S)-2-methyl-3,4-bis(phenylmethoxy)-3,4-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-16-20(23-15-18-10-6-3-7-11-18)19(12-13-21-16)22-14-17-8-4-2-5-9-17/h2-13,16,19-20H,14-15H2,1H3/t16-,19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLJVGMVNHDIKM-VDGAXYAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C=CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370477
Record name ST50405674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117249-17-9
Record name Di-O-benzyl-L-rhamnal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117249-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50405674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran
Reactant of Route 2
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(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran
Reactant of Route 3
Reactant of Route 3
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran
Reactant of Route 4
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran
Reactant of Route 5
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran
Reactant of Route 6
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran

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